5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride

Übersicht

Beschreibung

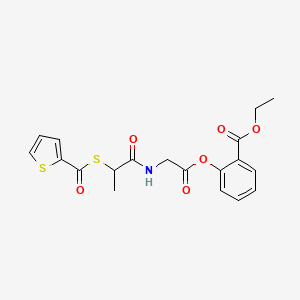

5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride is a useful research compound. Its molecular formula is C12H8ClNO5 and its molecular weight is 281.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

The compound has been utilized in synthetic chemistry for creating complex molecular structures. For instance, Rahmani et al. (2017) synthesized a compound related to 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride, which was characterized using FT-IR, 1H and 13C NMR spectroscopy. The crystal structure was investigated by X-ray powder diffraction, and the structure's stability and intermolecular interactions were analyzed through Hirshfeld surface analysis and fingerprint plots Rachida Rahmani, Ahmed Djafri, A. Chouaih, A. Djafri, F. Hamzaoui, R. Rizzi, A. Altomare, Journal of Molecular Structure, 2017.

Bioreductive Activation in Drug Development

Berry et al. (1997) explored the bioreductive activation potential of nitrofuranylmethyl derivatives, including structures similar to this compound, as pro-drug systems for targeted therapeutic drug release in hypoxic solid tumors. This research highlights the compound's potential application in developing novel cancer treatments J. Berry, C. Y. Watson, W. Whish, M. Threadgill, Journal of The Chemical Society-perkin Transactions 1, 1997.

Material Science and Energetic Materials

In the field of energetic materials, Tang et al. (2015) synthesized 3,4-di(nitramino)furazan and its nitrogen-rich salts, demonstrating promising detonation performance. The research underscores the role of furan derivatives in synthesizing high-energy materials for potential applications in explosives Yongxing Tang, Jiaheng Zhang, Lauren A. Mitchell, D. Parrish, J. Shreeve, Journal of the American Chemical Society, 2015.

Photophysical Properties and Sensing Applications

The compound's derivatives have been investigated for their photophysical properties, which can be leveraged in developing chemosensors. Zhang et al. (2014) developed a novel chemosensor that demonstrated high selectivity and sensitivity towards mercury ions, indicating the compound's utility in environmental monitoring and safety applications You‐Ming Zhang, Wen-juan Qu, G. Gao, B. Shi, Gui-Yuan Wu, T. Wei, Qi Lin, Hong Yao, New Journal of Chemistry, 2014.

Liquid Crystal Technology

The furan ring structure present in compounds like this compound has been incorporated into mesogens for liquid crystal technology. Abdulnabi et al. (2020) synthesized a series of mesogens displaying enantiotropic nematic phases, which could find applications in liquid crystal displays and advanced optical devices N. M. Abdulnabi, Mazin M. Abdul Razzaq Al‐Obaidy, I. H. Tomi, H. J. Jaffer, Journal of Molecular Liquids, 2020.

Safety and Hazards

The safety data sheet for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride indicates that it causes severe skin burns and eye damage . If inhaled, the victim should be moved to fresh air and given artificial respiration if necessary . If it comes into contact with skin or eyes, it should be rinsed off immediately with plenty of water . If swallowed, the mouth should be rinsed but vomiting should not be induced .

Wirkmechanismus

Target of Action

Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been identified as promising antimycobacterial agents that interfere with iron homeostasis . They inhibit the salicylate synthase MbtI from Mycobacterium tuberculosis , which catalyzes the first reaction of the biosynthesis of specific siderophores .

Mode of Action

It’s plausible that it might interact with its targets in a similar way to other furan-based compounds . These compounds are known to inhibit the salicylate synthase MbtI, thereby disrupting the production of siderophores that are crucial for iron acquisition in Mycobacterium tuberculosis .

Biochemical Pathways

The biochemical pathways affected by 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride are likely related to iron homeostasis . By inhibiting the salicylate synthase MbtI, the compound could potentially disrupt the biosynthesis of siderophores, affecting the ability of Mycobacterium tuberculosis to acquire iron . Iron is a vital cofactor in many processes that allow the establishment and maintenance of the infection in the host .

Result of Action

Based on the action of similar compounds, it can be inferred that the compound might disrupt iron homeostasis inMycobacterium tuberculosis, potentially leading to a decrease in the bacterium’s ability to establish and maintain an infection .

Action Environment

Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemical substances .

Eigenschaften

IUPAC Name |

5-(2-methoxy-4-nitrophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5/c1-18-11-6-7(14(16)17)2-3-8(11)9-4-5-10(19-9)12(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIUXFSGISALTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403657 | |

| Record name | 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443123-41-9 | |

| Record name | 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Methoxyphenyl)phenyl]methanol](/img/structure/B1621614.png)

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B1621618.png)

![Ethyl 3-[(2-chlorophenyl)methylidene]indole-2-carboxylate](/img/structure/B1621623.png)